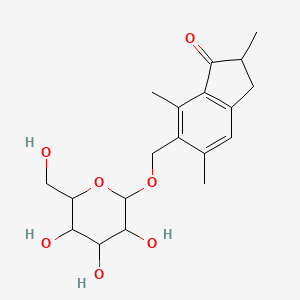![molecular formula C8H6N2O B593465 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole CAS No. 132804-41-2](/img/structure/B593465.png)
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole is a heterocyclic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole can be achieved through the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This method involves the formation of the tricyclic structure through a series of cyclization reactions under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes involving cyclization reactions under controlled conditions would be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler analogs with fewer double bonds.
Scientific Research Applications
5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound could serve as a lead compound for the development of new pharmaceuticals.
Industry: It may be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to various biological responses. The exact pathways involved would depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: This compound has a similar tricyclic structure but contains an additional nitrogen atom.
2-Oxa-7-azaspiro[4.4]nona-3,6,8-trienes: This precursor compound shares some structural features with 5,6-Dihydro-7,4-(azenometheno)benzo[d]isoxazole.
Uniqueness
This compound is unique due to its specific arrangement of oxygen and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
132804-41-2 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.149 |
InChI |
InChI=1S/C8H6N2O/c1-2-7-8-6(4-10-11-8)5(1)3-9-7/h3-4H,1-2H2 |
InChI Key |
UCZFAORBRGUWJF-UHFFFAOYSA-N |
SMILES |
C1CC2=NC=C1C3=C2ON=C3 |
Synonyms |
4,7-Ethanoisoxazolo[5,4-c]pyridine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


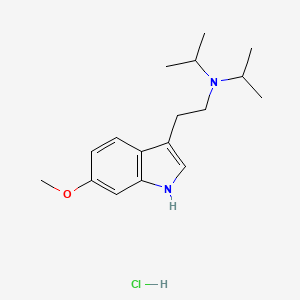
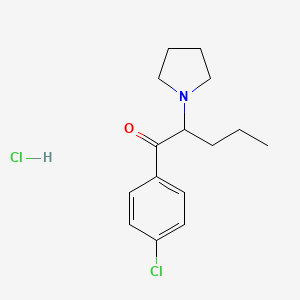
![2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride](/img/structure/B593384.png)
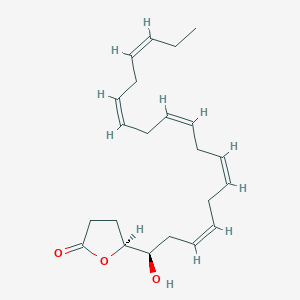
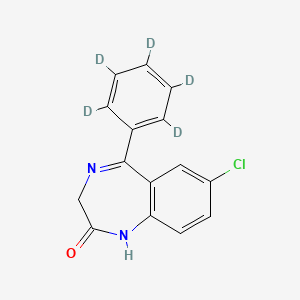
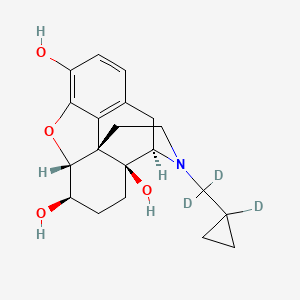
![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)

![1-[(tetrahydro-2H-pyran-4-yl)methyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B593392.png)
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)

![(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-acetyloxy-2-methylbut-2-enoate](/img/structure/B593397.png)
